4-Phenyl-1H-1,2,3-triazole
Overview
Description
5-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. The 1,2,3-triazole core is a privileged structure in medicinal chemistry and has found applications in various fields such as drug discovery, organic synthesis, and materials science .
Mechanism of Action
Target of Action
The primary targets of 4-Phenyl-1H-1,2,3-triazole are enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
This compound interacts with its targets by inhibiting both AChE and BuChE activities . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound also undergoes a transformation between the enol and keto forms after excited-state proton transfer .
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway. This pathway is involved in the transmission of nerve impulses in the nervous system. The increase in acetylcholine concentration can enhance nerve impulse transmission, potentially affecting memory and learning processes .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that this compound may have good bioavailability and stability in the body.
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine concentration. This can enhance nerve impulse transmission, potentially improving memory and learning processes . .
Biochemical Analysis
Biochemical Properties
The 4-Phenyl-1H-1,2,3-triazole has been found to interact with a variety of enzymes and proteins . This makes this compound a versatile compound in biochemical reactions .
Cellular Effects
This compound has shown to have significant effects on various types of cells. For instance, certain derivatives of 1,2,3-triazoles have demonstrated effective cytotoxic activity against various cancer cell lines . The compound 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole was found to be the most potent antiproliferative agent .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and depends on its interactions with various biomolecules. For example, in some cases, the compound may undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation is an important part of the photophysical nature of these systems .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the compound has been used in the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields
Metabolic Pathways
It is known that triazoles can bind with a variety of enzymes and receptors, suggesting that they may be involved in multiple metabolic pathways
Preparation Methods
The synthesis of 5-phenyl-1H-1,2,3-triazole can be achieved through several methods. One of the most common synthetic routes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of phenyl azide with phenylacetylene in the presence of a copper catalyst to form the triazole ring . The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods for 1,2,3-triazoles often involve continuous flow synthesis, which allows for the efficient and scalable production of these compounds. A practical flow synthesis protocol using copper-on-charcoal as a heterogeneous catalyst has been developed, providing high yields and good functional group tolerance .
Chemical Reactions Analysis
5-Phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a hydrogen atom on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions. Major products formed from these reactions include various substituted triazoles with different functional groups attached to the ring .
Scientific Research Applications
Comparison with Similar Compounds
5-Phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,4-Triazole: Another type of triazole with a different arrangement of nitrogen atoms in the ring.
Benzotriazole: A triazole derivative with a fused benzene ring.
The uniqueness of 5-phenyl-1H-1,2,3-triazole lies in its specific substitution pattern and the resulting chemical and biological properties. Its high stability and versatility make it a valuable compound in various scientific and industrial applications.
Biological Activity
4-Phenyl-1H-1,2,3-triazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
Overview of this compound
This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The unique structural features of triazoles contribute to their stability and ability to form hydrogen bonds with biological targets. This compound has been synthesized through various methods and has shown promise as a lead compound in drug development.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the synthesis of various 4-phenyl-[1,2,3]-triazole derivatives revealed that several compounds displayed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.1 mg/mL for the most active derivatives .
Table 1: Antimycobacterial Activity of 4-Phenyl-[1,2,3]-triazoles
Compound | MIC (mg/mL) | Activity |
---|---|---|
2 | 3.1 | Active |
4 | 3.1 | Active |
8 | 3.1 | Active |
6 | >10 | Resistant |
The study indicated that structural modifications influenced the activity significantly; compounds lacking the phenyl group at position 4 were less effective .
Antiviral Activity
The antiviral potential of this compound has been explored particularly in relation to HIV. A series of phenylalanine derivatives based on this scaffold were synthesized and evaluated for their ability to inhibit HIV-1 capsid (CA) protein. Among these derivatives, one compound demonstrated an effective half-maximal effective concentration (EC50) of approximately 3.13 μM against HIV-1 .
Table 2: Anti-HIV Activity of Derivatives
Compound | EC50 (μM) | Mechanism of Action |
---|---|---|
6a | 3.13 | Inhibits early and late stages |
6b | >16.59 | Inactive |
These findings underscore the potential of triazole derivatives as antiviral agents targeting critical stages in viral replication.
Anticancer Activity
The anticancer effects of this compound have also been documented. For instance, a study evaluated its cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and found promising results indicating significant growth inhibition across multiple cell types .
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Observations |
---|---|---|
MCF7 | <10 | Significant growth inhibition |
BEAS-2B | >20 | Moderate cytotoxicity observed |
The structure-activity relationship (SAR) studies revealed that certain substitutions on the triazole ring enhanced cytotoxicity while others diminished it.
Anti-inflammatory Activity
In addition to antimicrobial and antiviral properties, triazoles including 4-phenyl derivatives have shown anti-inflammatory effects. One study reported that these compounds could inhibit COX enzymes effectively with IC50 values indicating strong anti-inflammatory potential .
Table 4: Inhibition of COX Enzymes
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Compound A | 0.12 | COX-2 |
Compound B | >15 | COX-1 |
This suggests that triazoles could serve as leads for developing new anti-inflammatory drugs.
Properties
IUPAC Name |
4-phenyl-2H-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEYUHCBBXWTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168459 | |
Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-44-0 | |
Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1680-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-phenyl-1H-1,2,3-triazole?
A1: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound and its derivatives have been characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides information on the number and types of protons and carbon atoms in the molecule, as well as their connectivity and environment. [, , , , , , , ]
- FTIR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
- Mass Spectrometry (MS and HRMS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , ]
- X-ray Diffraction Analysis: Provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing. [, , , , , , ]
Q3: How does the structure of this compound influence its properties?
A3: The presence of both a phenyl ring and a 1,2,3-triazole ring in its structure grants this compound unique properties:
- Aromatic Character: Both rings contribute to the compound's aromatic character, influencing its stability, reactivity, and potential for π-π stacking interactions. [, , ]
- Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, influencing its interactions with other molecules and solvents. [, , , ]
- Coordination Chemistry: The nitrogen atoms in the triazole ring can also act as donors in metal complexes, leading to diverse coordination modes and potential applications in catalysis. [, , , , ]
Q4: How is this compound commonly synthesized?
A4: The most common synthesis method for this compound and its derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a classic example of "click chemistry". This reaction involves the reaction of phenylacetylene with an organic azide in the presence of a copper(I) catalyst. This method is favored for its high yield, regioselectivity, and mild reaction conditions. [, , , , , , , , ]
Q5: Are there alternative methods for synthesizing this compound?
A5: Yes, alternative methods have been explored, including:
- Base-induced synthesis from N-sulfonyl-1,2,3-triazoles: This method offers a different route to N-dialkylaminomethyl-2H-1,2,3-triazoles, including this compound derivatives. []
- Condensation reactions with 5-amino-1H-1,2,3-triazoles: This approach has been used to synthesize fused triazole derivatives, expanding the structural diversity accessible from this scaffold. []
Q6: What are the key applications of this compound and its derivatives?
A6: This class of compounds has shown promise in various applications, including:
- Corrosion Inhibition: 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) has demonstrated potential as a green corrosion inhibitor for mild steel in acidic environments, especially relevant for protecting steel reinforcement in concrete structures. [, ]
- Catalysis: Palladium complexes incorporating this compound-based phosphine ligands have shown excellent catalytic activity in Cu-free Sonogashira alkynylation/cyclization reactions and Mizoroki-Heck coupling reactions. [, ]
- Medicinal Chemistry: this compound derivatives have shown potential as anti-cancer agents, HIV-1 capsid inhibitors, and transcriptional function modulators. [, , , , ]
- Materials Science: The ability of this compound to coordinate with metal ions has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). [, , , ]
- Optoelectronics: Pyrazole-1,2,3-triazole hybrids incorporating this compound have been investigated for their potential applications in optoelectronic devices. []
Q7: How has computational chemistry been applied in research on this compound?
A7: Computational methods, particularly Density Functional Theory (DFT), have been extensively used to:
- Predict molecular geometries and electronic structures: These calculations offer insights into the structural features and electronic properties of this compound and its complexes. [, , , , ]
- Investigate reaction mechanisms: DFT studies have been used to elucidate the mechanisms of reactions involving this compound, such as the CuAAC reaction. []
- Understand structure-activity relationships (SAR): Computational models can predict the impact of structural modifications on the biological activity and properties of this compound derivatives. [, , , ]
- Develop QSAR models: These models can be used to predict the properties and activities of new this compound derivatives, guiding the design of novel compounds with improved activity and selectivity. []
Q8: How do structural modifications affect the activity of this compound derivatives?
A8: SAR studies have shown that even small structural changes can significantly impact the activity of this compound derivatives:
- Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinities of the compound. [, , , ]
- Modifications at the triazole N1 position: Different substituents at this position can affect the compound's solubility, lipophilicity, and interactions with biological targets. [, , , , , , ]
- Variation in the ancillary ligands: In the context of metal complexes, the choice of ancillary ligands can drastically alter the complex's stability, reactivity, and catalytic properties. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.